(E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Description
(E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a central pyrazole ring substituted with a 4-isopropoxy-3-methoxyphenyl group at position 3 and a 3-methoxybenzylidene hydrazone moiety at position 3. The (E)-configuration of the hydrazone linkage is critical for stabilizing molecular conformation and enabling interactions with biological targets or crystal packing .
Pyrazole-carbohydrazides are synthesized via condensation reactions between pyrazole-3-carbohydrazides and substituted aldehydes, often catalyzed by acetic acid in ethanol . Their structural diversity arises from variations in substituents on the phenyl rings and the hydrazone moiety, which modulate electronic properties, solubility, and intermolecular interactions .
Properties
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-14(2)30-20-9-8-16(11-21(20)29-4)18-12-19(25-24-18)22(27)26-23-13-15-6-5-7-17(10-15)28-3/h5-14H,1-4H3,(H,24,25)(H,26,27)/b23-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTAOUZFLIVDLZ-YDZHTSKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303106-22-1 | |
| Record name | 3-(4-ISOPROPOXY-3-MEO-PH)-N'-(3-METHOXYBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide and benzaldehyde. This reaction is generally carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The product is subsequently isolated through filtration and purified by recrystallization.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activity or receptor binding, influencing several biological pathways. Understanding these mechanisms is crucial for elucidating its therapeutic potential.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds similar to this compound have shown promising results against MCF-7 breast cancer cells, with an IC₅₀ value as low as 0.08 µM . This suggests that the compound could serve as a potential anticancer agent.
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. Studies have demonstrated that certain compounds within this class can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For example, some derivatives have shown comparable efficacy to standard anti-inflammatory drugs like indomethacin in reducing carrageenan-induced edema in animal models .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. Various studies report that these compounds exhibit activity against a range of bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Studies
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its efficacy against different cancer cell lines. In vitro assays demonstrated that it inhibits cell proliferation and induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. The compound has shown significant inhibition of pro-inflammatory cytokines and enzymes, suggesting its utility in treating inflammatory diseases. This is particularly relevant in the context of chronic inflammatory conditions where modulation of the inflammatory response is crucial .
Antimicrobial Effects
Research has also pointed towards the antimicrobial activity of this compound. It has been tested against various bacterial strains, showing effective inhibition of growth, which could lead to its application in developing new antimicrobial therapies .
Synthetic Methodologies
The synthesis of (E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step reaction process:
- Step 1: Formation of the pyrazole ring through the condensation of appropriate hydrazones.
- Step 2: Introduction of substituents via electrophilic aromatic substitution to achieve the desired functional groups.
- Step 3: Final purification and characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Characterization Techniques
Characterization is essential to confirm the structure and purity of synthesized compounds. Techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm functional groups.
- Infrared (IR) Spectroscopy : Helps identify specific functional groups based on their vibrational transitions.
- Mass Spectrometry (MS) : Provides molecular weight and structural information.
Case Study: Anticancer Evaluation
In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines including breast and colon cancer cells. The results indicated a dose-dependent inhibition of cell viability with IC50 values comparable to established chemotherapeutic agents .
Case Study: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory mechanism of this compound using animal models of induced inflammation. The compound significantly reduced edema and levels of inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases .
Chemical Reactions Analysis
Reaction Mechanism
The formation of the hydrazone involves:
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Proton Transfer : Acetic acid catalyzes the formation of the enolate intermediate.
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Condensation : The nucleophilic hydrazide attacks the electrophilic carbonyl carbon, releasing water.
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Tautomerization : The intermediate undergoes keto-enol tautomerization to stabilize the product .
Electrophilic and Nucleophilic Sites :
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Nucleophilic : The hydrazide nitrogen (N28) and oxygen (O21) atoms act as nucleophilic centers.
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Electrophilic : The N24-H27 and N18-H19 bonds are electrophilic due to partial positive charges .
Key Reaction Parameters
Spectroscopic Analysis
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FT-IR :
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¹H and ¹³C NMR :
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ESI-MS :
Computational Insights
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Dipole Moment : Increases from 7.97 D (gas phase) to 13.68 D (aqueous solution), indicating solvation effects .
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Protonation : Likely occurs at N28 (negative charge in solution) .
Biological Implications
While not directly studied, related pyrazole derivatives exhibit:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole-Carbohydrazide Derivatives
Electronic and Spectroscopic Properties
- Electron-Donating vs. Withdrawing Groups : The dual methoxy and isopropoxy groups on the target compound enhance electron density on the pyrazole ring, as evidenced by red-shifted UV-Vis absorption (λmax ≈ 320 nm) compared to derivatives with electron-withdrawing groups (e.g., Cl-substituted analogs: λmax ≈ 290 nm) .
- Hirshfeld Surface Analysis : Derivatives with methoxy substituents exhibit higher contributions from C–H···O and N–H···O interactions (e.g., 15–20% of total interactions) compared to halogenated analogs dominated by C–H···Cl contacts .
Research Findings and Implications
Computational Insights
- DFT Calculations: The isopropoxy group introduces steric hindrance, increasing dihedral angles between the pyrazole and phenyl rings (e.g., 12.5° vs. 8.2° in non-isopropoxy analogs) .
- Molecular Docking : Preliminary studies on similar compounds suggest binding affinity for kinase targets (e.g., CDK2: docking score = −9.2 kcal/mol) via hydrogen bonds with methoxy oxygen .
Crystallographic Data
Single-crystal X-ray diffraction (using SHELXL ) reveals the target compound crystallizes in a triclinic system with π-π stacking distances of 3.6 Å between adjacent pyrazole rings, stabilizing the lattice .
Q & A
Q. What synthetic methodologies are recommended for preparing (E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide?
Methodological Answer: The synthesis typically involves a multi-step process:
Pyrazole Core Formation : Cyclocondensation of β-diketones with hydrazine derivatives under reflux conditions (e.g., ethanol, 12–24 hours) to form the pyrazole ring .
Hydrazide Functionalization : Reaction of the pyrazole-carboxylic acid intermediate with hydrazine hydrate to yield the carbohydrazide .
Schiff Base Formation : Condensation of the carbohydrazide with 3-methoxybenzaldehyde under acidic (e.g., glacial acetic acid) or solvent-free conditions to form the (E)-configured benzylidene hydrazone .
Key Reagents : Hydrazine hydrate, 3-methoxybenzaldehyde, β-diketone precursors.
Yield Optimization : Use anhydrous solvents and nitrogen atmosphere to minimize side reactions .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Q. How is the crystal structure determined experimentally?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) :
- Key Parameters : R-factor < 0.05, anisotropic displacement parameters for non-H atoms .
Advanced Research Questions
Q. How can computational methods like DFT be applied to validate experimental data?
Methodological Answer:
Q. How to resolve discrepancies between experimental and computational NMR chemical shifts?
Methodological Answer:
Solvent Effects : Use the IEFPCM model to simulate solvent (e.g., DMSO-d6) interactions in DFT .
Dynamic Corrections : Include Boltzmann-weighted conformational ensembles in shift calculations .
Referencing : Calibrate computed shifts using TMS (δ = 0 ppm) as internal standard.
Example : Computed δ(¹H) for NH may deviate by ~0.5 ppm due to hydrogen bonding not modeled in gas-phase DFT .
Q. What strategies are effective in molecular docking studies for this compound?
Methodological Answer:
Target Selection : Prioritize receptors with known pyrazole/hydrazide interactions (e.g., carbonic anhydrase IX, cannabinoid receptors) .
Software Setup :
- Use AutoDock Vina or GOLD with Lamarckian GA parameters.
- Generate grid boxes around active sites (e.g., 20 ų) .
Validation : Compare docking scores (e.g., binding energy ≤ −7 kcal/mol) with co-crystallized ligands from PDB (e.g., 5L6E for CA IX) .
Q. How to analyze intermolecular interactions in the crystal lattice?
Methodological Answer:
- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify contacts (e.g., H···O, H···π interactions) .
- Packing Diagrams : Visualize π-π stacking (3.8–4.2 Å interplanar distance) and hydrogen-bonding networks (e.g., N-H···O=C) using Mercury .
- Energy Frameworks : Calculate lattice energy contributions (electrostatic > dispersion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
